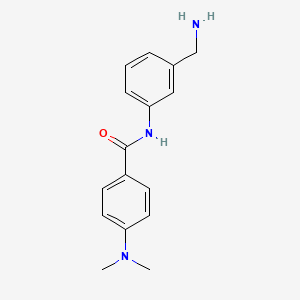![molecular formula C13H20N2O2 B13893275 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a hydrazinyl group attached to the benzoic acid moiety, with an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butyl hydrazine as the primary starting materials.
Esterification: Benzoic acid is first esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form benzoic acid ethyl ester.
Hydrazinylation: The benzoic acid ethyl ester is then reacted with tert-butyl hydrazine under controlled conditions to introduce the hydrazinyl group. This step may require the use of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
化学反应分析
Types of Reactions
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester involves its interaction with molecular targets and pathways. The hydrazinyl group can form covalent bonds with specific biomolecules, leading to alterations in their function. This interaction can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression.
相似化合物的比较
Similar Compounds
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Benzoic acid, 4-(dimethylamino)-, methyl ester
- Benzoic acid, 4-ethenyl-, 1,1-dimethylethyl ester
Uniqueness
4-[1-(1,1-Dimethylethyl)hydrazinyl]Benzoic acid ethyl ester is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoic acid derivatives that may lack this functional group.
属性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
ethyl 4-[amino(tert-butyl)amino]benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12(16)10-6-8-11(9-7-10)15(14)13(2,3)4/h6-9H,5,14H2,1-4H3 |
InChI 键 |
JZOWLUZHTQXPKH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
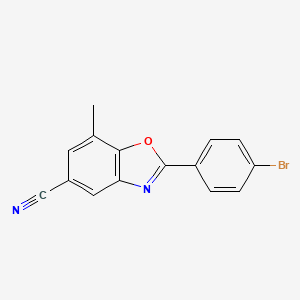
![4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13893204.png)
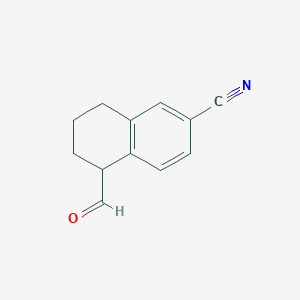
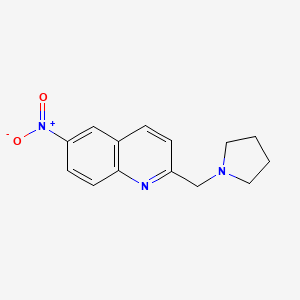
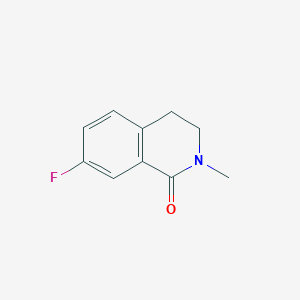
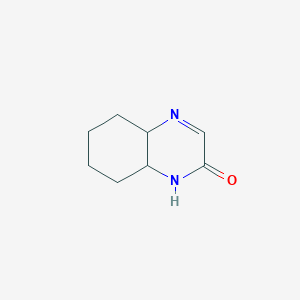
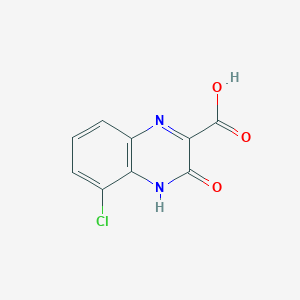
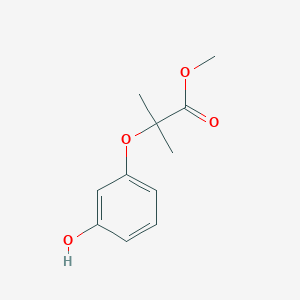
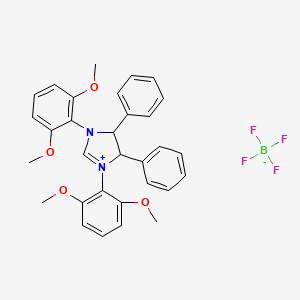
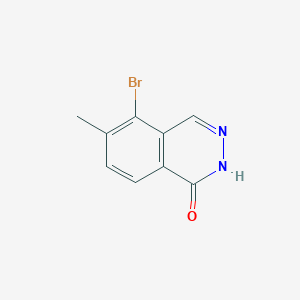
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
